molecular formula C₈H₁₈N₂O₄S B103927 Burgess reagent CAS No. 29684-56-8

Burgess reagent

Cat. No.: B103927
CAS No.: 29684-56-8
M. Wt: 238.31 g/mol
InChI Key: YSHOWEKUVWPFNR-UHFFFAOYSA-N
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Description

Burgess reagent: is a chemical compound known for its use as a mild and selective dehydrating agent in organic chemistry. It is often referred to as the this compound. This compound is particularly useful in converting secondary and tertiary alcohols into alkenes through a process of syn-elimination. It is soluble in most organic solvents and is known for its mild reaction conditions and selectivity.

Mechanism of Action

The Burgess reagent, also known as Methyl N-(triethylammoniosulfonyl)carbamate, is a compound that plays a significant role in organic chemistry . This article will delve into the mechanism of action of the this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of the this compound are secondary and tertiary alcohols . The reagent is used to convert these alcohols, which have an adjacent proton, into alkenes .

Mode of Action

The this compound interacts with its targets (secondary and tertiary alcohols) through a process known as syn elimination . This process involves an intramolecular elimination reaction, which results in the conversion of the alcohols into alkenes . The mechanism of this reaction is referred to as the first-order thermolytic Ei .

Biochemical Pathways

The this compound affects the biochemical pathway that leads to the formation of alkenes from alcohols . By dehydrating the alcohols, the reagent facilitates the formation of alkenes, which are crucial in various organic synthesis processes .

Pharmacokinetics

The this compound exhibits high solubility in most common organic solvents . This property enhances its bioavailability, making it efficient in its role as a dehydrating agent . .

Result of Action

The primary result of the action of the this compound is the formation of alkenes from secondary and tertiary alcohols . This transformation is crucial in organic chemistry, facilitating various synthesis processes .

Action Environment

The action of the this compound is influenced by environmental factors such as temperature and the nature of the solvent used . The reagent can perform its function under mild and neutral conditions, making it a versatile tool in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Burgess reagent can be synthesized through the reaction of methyl isocyanate with triethylamine and sulfur dioxide. The reaction typically takes place in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The reactants are combined in a controlled environment to ensure purity and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Burgess reagent primarily undergoes dehydration reactions. It is known for its ability to dehydrate secondary and tertiary alcohols to form alkenes. This reaction is a type of elimination reaction.

Common Reagents and Conditions: The dehydration reaction typically involves the use of this compound in an organic solvent such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures. The presence of a base such as triethylamine can facilitate the reaction.

Major Products: The major products of the dehydration reaction are alkenes. For example, the dehydration of a secondary alcohol like 2-butanol using this compound would yield 2-butene as the major product.

Scientific Research Applications

Chemistry: In organic chemistry, Burgess reagent is widely used as a dehydrating agent. It is particularly useful in the synthesis of alkenes from alcohols. Its mild reaction conditions and selectivity make it a valuable reagent in synthetic organic chemistry.

Biology and Medicine: While its primary use is in organic chemistry, this compound can also be used in the synthesis of biologically active compounds. For example, it can be used in the preparation of intermediates for pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its ability to selectively dehydrate alcohols makes it useful in the manufacture of polymers and other materials that require precise chemical modifications.

Comparison with Similar Compounds

    Thionyl chloride: Another dehydrating agent used in organic synthesis, but it is more aggressive and less selective compared to Burgess reagent.

    Phosphorus oxychloride: Used for dehydration reactions but can be more hazardous to handle.

    Sulfuryl chloride: Also used for dehydration but is less selective and can lead to side reactions.

Uniqueness: this compound stands out due to its mild reaction conditions and high selectivity. Unlike other dehydrating agents, it does not require harsh conditions or produce significant side products, making it ideal for sensitive substrates and complex organic syntheses.

Properties

IUPAC Name

(1E)-1-methoxy-N-(triethylazaniumyl)sulfonylmethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHOWEKUVWPFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+](CC)(CC)S(=O)(=O)/N=C(\[O-])/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90894112
Record name Methyl N-(triethylammoniosulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29684-56-8
Record name Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29684-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Methoxycarbonyl)sulfamoyl)triethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029684568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-(triethylammoniosulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name METHYL-N-(TRIETHYLAMMONIUMSULFONYL)CARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Methyl N-(triethylammoniosulfonyl)carbamate facilitate the formation of cyclopropane rings from (δ-hydroxyalkenyl)(pyrrolidino)carbene complexes?

A1: The research by [] demonstrates that Methyl N-(triethylammoniosulfonyl)carbamate acts as a dehydrating agent in this reaction. Initially, it reacts with the (δ-hydroxyalkenyl)(pyrrolidino)carbene complex to form an adduct. Heating this adduct initiates a dehydration reaction, leading to the formation of a conjugated polyunsaturated (amino)carbene complex. This intermediate then undergoes an intramolecular cyclization, resulting in the formation of a cyclopropane ring. The choice of solvent polarity plays a crucial role in determining the yield of the cyclopropane derivative.

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